molecular formula C11H12ClNO B8351241 4-Chloro-5-n-propyloxyindole

4-Chloro-5-n-propyloxyindole

Cat. No.: B8351241
M. Wt: 209.67 g/mol
InChI Key: IPDCIKCKRKESJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-n-propyloxyindole is a useful research compound. Its molecular formula is C11H12ClNO and its molecular weight is 209.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

4-chloro-5-propoxy-1H-indole

InChI

InChI=1S/C11H12ClNO/c1-2-7-14-10-4-3-9-8(11(10)12)5-6-13-9/h3-6,13H,2,7H2,1H3

InChI Key

IPDCIKCKRKESJA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C2=C(C=C1)NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Reaction of 2-chloro-3-n-propyloxy-6-nitrotoluene (8.50 g, 37.0 mmol) with dimethylformamide diethyl acetal (6.43 g, 43.7 mmol) and pyrrolidine (3.11 g, 43.7 mmol) in DMF and subsequent workup, as described in 1 (b), followed by treatment with hydrazine hydrate (2×2.7 ml) and Raney nickel (3.9 ml) in THF (70 ml) and methanol (70 ml), gave 4- chloro-5-n-propyloxyindole as an oil (1.37 g).
Name
2-chloro-3-n-propyloxy-6-nitrotoluene
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
6.43 g
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Quantity
3.9 mL
Type
catalyst
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Six

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